molecular formula C7H7BrFNO2S B2682969 (4-Bromo-2-fluorophenyl)methanesulfonamide CAS No. 1182994-29-1

(4-Bromo-2-fluorophenyl)methanesulfonamide

Cat. No. B2682969
CAS RN: 1182994-29-1
M. Wt: 268.1
InChI Key: WLKLLSKEJDSZCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Bromo-2-fluorophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H7BrFNO2S and a molecular weight of 268.1 . It is typically available in powder form .


Synthesis Analysis

The synthesis of “(4-Bromo-2-fluorophenyl)methanesulfonamide” involves several steps. One method involves the use of 2-Nitroaniline, CuSO4·5H2O, NaBr, and Na2S2O8 . Another method involves the use of N-bromosuccinimide and CH2Cl2 .


Molecular Structure Analysis

The InChI code for “(4-Bromo-2-fluorophenyl)methanesulfonamide” is 1S/C7H7BrFNO2S/c8-6-2-1-5 (7 (9)3-6)4-13 (10,11)12/h1-3H,4H2, (H2,10,11,12) .

Scientific Research Applications

Friedel–Crafts-Type Alkylation

(4-Bromo-2-fluorophenyl)methanesulfonamide related compounds, such as Bromodifluoro(phenylsulfanyl)methane, have been utilized in Friedel–Crafts-type alkylation reactions through α-fluorocarbocations with activated aromatic compounds. This method has facilitated the synthesis of thioesters, benzophenones, and xanthone derivatives, highlighting its applicability in the synthesis of naturally occurring compounds (Kuhakarn et al., 2011).

Palladium-Catalyzed Monofluoromethylation

Palladium-catalyzed monofluoromethylation using related reagents such as fluorobis(phenylsulfonyl)methane (FBSM) has led to the creation of previously unknown monofluoromethylated allenes. These compounds serve as isosteres for biologically attractive allenic alcohols, demonstrating the method's potential in medicinal chemistry and drug design (Ogasawara et al., 2009).

Mild Pd-Catalyzed N-Arylation

The mild Pd-catalyzed N-arylation of methanesulfonamide and related nucleophiles with aryl bromides and chlorides has been reported. This approach eliminates concerns over genotoxic impurities that can arise from traditional methods, showcasing its importance in the development of safer pharmaceuticals (Rosen et al., 2011).

Synthesis of Fluorinated Beta-Ketosulfones

An efficient methodology for preparing alpha-functionalized mono- and difluoro(phenylsulfonyl)methanes via nucleophilic fluoroalkylation has been developed. This process yields alpha,alpha-difluoro-beta-ketosulfones, alpha-monofluoro-beta-ketosulfones, and alpha-fluoro disulfones in excellent yields, highlighting its utility in synthesizing fluorinated organic compounds with potential applications in pharmaceuticals and agrochemicals (Ni et al., 2009).

Safety and Hazards

“(4-Bromo-2-fluorophenyl)methanesulfonamide” is classified as a hazardous substance. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding inhalation, ingestion, and skin contact, and using protective clothing and eye protection .

properties

IUPAC Name

(4-bromo-2-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO2S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKLLSKEJDSZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-fluorophenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.